Axitinib-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

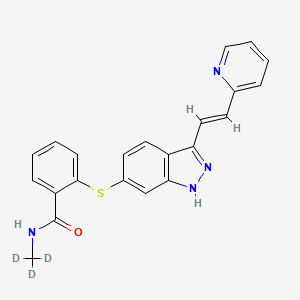

IUPAC Name |

2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]-N-(trideuteriomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITAVMQDGBJQJZ-VOTVRPQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Axitinib-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Axitinib-d3, the deuterated analog of the potent tyrosine kinase inhibitor, Axitinib. This document details the compound's mechanism of action, provides a plausible synthetic route and workflow, outlines detailed experimental protocols for its characterization, and presents key analytical data in a structured format. This compound is crucial as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate determination of Axitinib concentrations in biological matrices.[1][2]

Mechanism of Action

Axitinib is a second-generation, multi-targeted tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3) at sub-nanomolar concentrations.[3][4] By selectively binding to the ATP-binding site of these receptors, Axitinib inhibits downstream signal transduction, effectively blocking VEGF-mediated angiogenesis, tumor growth, and metastasis.[3][5][6] In addition to VEGFRs, Axitinib also shows potent inhibitory activity against platelet-derived growth factor receptor (PDGFRβ) and c-Kit.[4][7] The inhibition of these signaling pathways is central to its therapeutic effect in cancers such as advanced renal cell carcinoma (RCC).[5][6]

Key Signaling Pathways Inhibited by Axitinib

Axitinib exerts its anti-cancer effects by disrupting several critical signaling cascades essential for tumor angiogenesis and growth.

Caption: Axitinib inhibits VEGFR autophosphorylation, blocking downstream PI3K/AKT and RAS/MAPK pathways.[8][9]

Caption: Axitinib blocks PDGFRβ signaling, affecting cell growth and vessel maturation.[10][11][12]

Caption: Axitinib inhibits the c-KIT receptor, impacting cell survival and proliferation pathways.[13][14][15]

Synthesis of this compound

The synthesis of this compound, specifically 2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]-N-(trideuteriomethyl)benzamide, involves a multi-step process.[16] A plausible and efficient laboratory-scale preparation can be adapted from established routes for unlabeled Axitinib, such as those utilizing copper-catalyzed coupling reactions.[17] The key step is the introduction of the trideuteriomethyl group, which is typically achieved by using a deuterated starting material in the final amide formation step.

Synthesis Workflow

Caption: A potential synthetic workflow for this compound via C-S coupling and Heck reaction steps.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical and Spectrometric Data

The following tables summarize the key physicochemical properties and expected analytical data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Name | 2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]-N-(trideuteriomethyl)benzamide | [16] |

| Molecular Formula | C₂₂D₃H₁₅N₄OS | [16] |

| Molecular Weight | 389.49 | [16] |

| Accurate Mass | 389.139 | [16] |

| Unlabeled CAS No. | 319460-85-0 | [16] |

| Isotopic Purity | ≥99 atom % D | [16] |

| Chemical Purity | ≥98% |[16] |

Table 2: Expected ¹H NMR Data for this compound (400 MHz, DMSO-d₆) Note: Data is inferred from unlabeled Axitinib spectra. The N-CD₃ signal will be absent in ¹H NMR but visible in ²H NMR.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ~13.35 | s | Indazole N-H | [17] |

| ~8.60 | d | Pyridine H | [17] |

| ~8.39 | m | Amide N-H | [17] |

| ~8.23 | d | Indazole H | [17] |

| ~7.95 | d | Vinyl H | [17] |

| ~7.82 | ddd | Pyridine H | [17] |

| ~7.67 | d | Phenyl H | [17] |

| ~7.60 | s | Indazole H | [17] |

| ~7.57 | d | Vinyl H | [17] |

| ~7.49 | dd | Phenyl H | [17] |

| ~7.30 | m | Pyridine/Phenyl H | [17] |

| ~7.19 | d | Indazole H | [17] |

| ~7.04 | d | Phenyl H | [17] |

| Absent (~2.77) | - | N-CD₃ | [17] |

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| [M+H]⁺ | C₂₂D₃H₁₆N₄OS⁺ | 390.1465 | ~390.146 |

| [M-H]⁻ | C₂₂D₃H₁₄N₄OS⁻ | 388.1319 | ~388.132 |

Table 4: Kinase Inhibitory Activity of Axitinib (Unlabeled)

| Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|

| VEGFR-1 | 0.1 | [7] |

| VEGFR-2 | 0.2 | [7] |

| VEGFR-3 | 0.1 - 0.3 | [7] |

| PDGFRβ | 1.6 | [7] |

| c-Kit | 1.7 |[7] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of 2-((3-iodo-1H-indazol-6-yl)thio)-N-(methyl-d3)benzamide (Intermediate D)

-

Reagents and Setup : To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-iodo-6-mercapto-1H-indazole (1.0 equiv), 2-bromo-N-(methyl-d3)benzamide (1.1 equiv), copper(I) iodide (CuI, 0.1 equiv), a suitable ligand (e.g., L-proline, 0.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv). Add a polar aprotic solvent such as DMSO or DMF.

-

Reaction : Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. This may take 12-24 hours.

-

Workup and Isolation : After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure intermediate D.

Synthesis of this compound (Final Product I)

-

Reagents and Setup : In a reaction vessel, dissolve the intermediate D (1.0 equiv) and 2-vinylpyridine (1.5 equiv) in a suitable solvent mixture (e.g., acetonitrile and water).

-

Catalyst Addition : Add a palladium catalyst such as Pd(OAc)₂ (0.05 equiv) and a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 equiv). Add a base, such as triethylamine (3.0 equiv).

-

Heck Reaction : Heat the mixture to reflux (around 80-90 °C) under an inert atmosphere. Monitor the reaction progress by LC-MS.

-

Workup and Isolation : Once the reaction is complete, cool the mixture and remove the solvent under vacuum. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Purification : Dry the organic layer, concentrate, and purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography to afford the final product.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition : Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.

-

Data Processing : Process the acquired Free Induction Decay (FID) with an exponential line broadening factor of 0.3 Hz. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation :

-

Column : Use a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase : Employ a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate : Maintain a flow rate of approximately 0.4 mL/min.

-

Injection Volume : Inject 2-5 µL of the sample.

-

-

Mass Spectrometry Detection :

-

Ionization : Use an electrospray ionization (ESI) source in positive ion mode.

-

Detection Mode : Operate the triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode.

-

SRM Transitions : Monitor the transition for this compound (e.g., m/z 390.1 -> [fragment ion]) and unlabeled Axitinib (e.g., m/z 387.1 -> [same fragment ion]).

-

-

Sample Preparation : For analysis from plasma, perform a protein precipitation by adding 3 volumes of acetonitrile containing the internal standard (e.g., a different labeled analog or a structurally similar compound) to 1 volume of plasma. Vortex, centrifuge, and inject the supernatant.[1]

References

- 1. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 6. What is Axitinib used for? [synapse.patsnap.com]

- 7. selleckchem.com [selleckchem.com]

- 8. VEGF signaling pathway | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sinobiological.com [sinobiological.com]

- 13. researchgate.net [researchgate.net]

- 14. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound H2O (N-methyl-d3) | LGC Standards [lgcstandards.com]

- 17. newdrugapprovals.org [newdrugapprovals.org]

Axitinib-d3: A Comprehensive Technical Guide on Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of Axitinib-d3, a deuterated isotopologue of the potent tyrosine kinase inhibitor, Axitinib. This document is intended to be a valuable resource for researchers and professionals involved in the development and analysis of this compound.

Core Chemical Properties

This compound is a stable, isotopically labeled form of Axitinib, where three hydrogen atoms on the N-methyl group are replaced with deuterium. This labeling is primarily utilized for pharmacokinetic studies as an internal standard in mass spectrometry-based bioanalysis.[1] The core chemical and physical properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | 2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]-N-(trideuteriomethyl)benzamide | [2][3] |

| Synonyms | AG-013736-d3, N-(Methyl-d3)-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]thio]benzamide | [4][5] |

| CAS Number | 1126623-89-9 | [3][4][5][6][7] |

| Molecular Formula | C₂₂H₁₅D₃N₄OS | [4][5] |

| Molecular Weight | 389.49 g/mol | [2][4][7] |

| Appearance | Off-white to light yellow solid | [4] |

| Purity | ≥98% |

Solubility Profile

The solubility of Axitinib (and by close approximation, this compound) is pH-dependent and varies across different solvents. It is sparingly soluble in aqueous solutions, with solubility decreasing as the pH increases. Detailed solubility data is crucial for formulation development and in vitro assay design.

| Solvent | Solubility | References |

| Aqueous Media (pH 1.1 - 7.8) | > 0.2 µg/mL | [8] |

| DMSO | ~5.56 mg/mL (14.28 mM) | [4] |

| Acetonitrile | Soluble | |

| Methanol | Soluble |

Stability and Storage

Proper storage and handling are critical to maintain the integrity of this compound. The compound is stable under recommended storage conditions.

| Form | Storage Temperature | Duration | References |

| Powder | -20°C | ≥ 2 years | [6][7] |

| In Solvent | -80°C | 6 months | [4][7] |

| In Solvent | -20°C | 1 month | [4][7] |

Handling Precautions:

-

Avoid inhalation, and contact with eyes and skin.[6]

-

Use in a well-ventilated area.[6]

-

Prepare and use solutions on the same day whenever possible.[7]

-

If stock solutions are prepared in advance, store them as aliquots in tightly sealed vials.[7]

-

Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[7]

Incompatible Materials:

Degradation Pathways and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Axitinib has been shown to be susceptible to degradation under oxidative, photolytic, acidic, and basic conditions.

Summary of Degradation Behavior

| Stress Condition | Observation | References |

| Acidic | Degradation observed | [4] |

| Alkaline | Degradation observed | [4] |

| Oxidative | Significant degradation | [4][7] |

| Photolytic | Degradation observed | [7] |

| Thermal | Stable | [7] |

Experimental Protocols for Forced Degradation

The following protocols are based on published studies for Axitinib and serve as a guide for assessing the stability of this compound.

Workflow for Forced Degradation Study

Caption: General workflow for conducting forced degradation studies on this compound.

1. Acidic Degradation:

-

Protocol: A solution of this compound is treated with 0.1 M hydrochloric acid and heated at 60°C for a specified period (e.g., 6 hours).[4] The sample is then cooled and neutralized with an equivalent amount of 0.1 M sodium hydroxide before analysis.

2. Alkaline Degradation:

-

Protocol: A solution of this compound is treated with 0.1 M sodium hydroxide and heated at 60°C for a specified period (e.g., 6 hours).[4] The sample is then cooled and neutralized with an equivalent amount of 0.1 M hydrochloric acid before analysis.

3. Oxidative Degradation:

-

Protocol: A solution of this compound is treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified period (e.g., 6 hours).[4][7]

4. Thermal Degradation:

-

Protocol: A solid sample of this compound or a solution is exposed to elevated temperatures (e.g., 105°C) for a defined duration (e.g., 6 hours).[4]

5. Photolytic Degradation:

-

Protocol: A solution of this compound is exposed to a combination of ultraviolet (UV) and visible light in a photostability chamber. A control sample is kept in the dark to exclude thermal degradation.

Mechanism of Action: VEGFR Signaling Pathway Inhibition

Axitinib is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3. These receptor tyrosine kinases are crucial mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting the phosphorylation of VEGFRs, Axitinib blocks downstream signaling pathways, thereby inhibiting endothelial cell proliferation and survival.

Caption: this compound inhibits the VEGFR signaling pathway, blocking angiogenesis.

This guide provides a foundational understanding of the chemical properties and stability of this compound. For further detailed information, it is recommended to consult the referenced literature and the certificates of analysis provided by the supplier.

References

- 1. selleckchem.com [selleckchem.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Population pharmacokinetic analysis of axitinib in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Axitinib vs. Axitinib-d3: A Technical Guide to Structural and Functional Differences

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and functional distinctions between the tyrosine kinase inhibitor Axitinib and its deuterated analog, Axitinib-d3. While direct comparative preclinical and clinical data for this compound are not extensively available in the public domain, this guide extrapolates the anticipated differences based on the principles of deuteration and the known metabolic pathways of Axitinib.

Core Structural Differences

The fundamental structural difference between Axitinib and this compound lies in the isotopic substitution of hydrogen atoms with deuterium on the N-methyl group of the benzamide moiety. Deuterium is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron, effectively doubling the mass of the atom. This substitution results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

Axitinib: N-methyl-2-[[3-[(E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]thio]benzamide

This compound: N-(trideuteriomethyl)-2-[[3-[(E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfanyl]benzamide[1]

This seemingly minor alteration can have significant consequences for the molecule's metabolic fate, a phenomenon known as the kinetic isotope effect.

Physicochemical and Pharmacokinetic Properties

Quantitative data for Axitinib has been established through numerous clinical trials.[2][3][4] However, direct comparative data for this compound is not publicly available. The following tables summarize the known properties of Axitinib and the anticipated, yet unconfirmed, properties of this compound.

Table 1: Physicochemical Properties

| Property | Axitinib | This compound | Data Source |

| Molecular Formula | C₂₂H₁₈N₄OS | C₂₂H₁₅D₃N₄OS | [5] |

| Molecular Weight | 386.47 g/mol | ~389.50 g/mol | [5] |

| CAS Number | 319460-85-0 | 1126623-89-9 | [6] |

Table 2: Pharmacokinetic Parameters (Human)

| Parameter | Axitinib | This compound (Anticipated) | Data Source (Axitinib) |

| Absorption | |||

| Bioavailability | 58% | Potentially Increased | [3] |

| Tmax (Time to Peak) | 2.5 - 4.1 hours | Similar | [2] |

| Distribution | |||

| Protein Binding | >99% | Unchanged | [3] |

| Volume of Distribution | 160 L | Unchanged | [2] |

| Metabolism | |||

| Primary Enzymes | CYP3A4/5 | CYP3A4/5 | [2][3] |

| Minor Enzymes | CYP1A2, CYP2C19, UGT1A1 | CYP1A2, CYP2C19, UGT1A1 | [2][3] |

| Elimination | |||

| Half-life (t½) | 2.5 - 6.1 hours | Potentially Increased | [2] |

| Clearance | 38 L/h | Potentially Decreased | [2] |

| Route of Elimination | Primarily hepatic metabolism and fecal excretion | Primarily hepatic metabolism and fecal excretion | [2] |

Mechanism of Action and Signaling Pathway

Axitinib is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[7] By binding to the ATP-binding site of these receptor tyrosine kinases, Axitinib inhibits downstream signaling pathways crucial for angiogenesis, tumor growth, and metastasis. The deuteration in this compound is not expected to alter its fundamental mechanism of action, as the pharmacophore responsible for VEGFR binding remains unchanged.

Figure 1. Axitinib's Mechanism of Action on the VEGFR Signaling Pathway.

The Deuterium Kinetic Isotope Effect on Metabolism

The primary rationale for developing this compound is to leverage the kinetic isotope effect to improve its metabolic profile. Axitinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5. One of the metabolic pathways is N-demethylation of the benzamide group.

The C-D bond is stronger than the C-H bond, requiring more energy to break. Since the cleavage of a C-H bond is often the rate-limiting step in CYP450-mediated metabolism, substituting hydrogen with deuterium at this position can slow down the metabolic process. This is expected to:

-

Reduce the rate of N-demethylation: This would lead to a lower formation of the corresponding N-desmethyl metabolite.

-

Increase the plasma half-life: A slower metabolism would result in a longer circulation time for the parent drug.

-

Increase overall drug exposure (AUC): A longer half-life and reduced clearance would lead to a higher area under the curve.

-

Potentially alter the metabolite profile: By slowing down one metabolic pathway, others may become more prominent.

Figure 2. Expected Impact of Deuteration on Axitinib Metabolism.

Experimental Protocols

While specific protocols for a direct comparison of Axitinib and this compound are not publicly available, the following outlines standard methodologies that would be employed for such an evaluation.

Synthesis of this compound

A plausible synthetic route for this compound would follow established procedures for Axitinib synthesis, with the key modification being the use of a deuterated starting material.

Objective: To synthesize N-(trideuteriomethyl)-2-[[3-[(E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfanyl]benzamide.

Materials:

-

2-[[3-[(E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfanyl]benzoic acid

-

Trideuteriomethylamine hydrochloride (CD₃NH₂·HCl)

-

Coupling agents (e.g., HATU, HOBt)

-

Organic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

Procedure:

-

Dissolve 2-[[3-[(E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfanyl]benzoic acid in anhydrous DMF.

-

Add HATU and HOBt to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, neutralize trideuteriomethylamine hydrochloride with an equivalent of DIPEA.

-

Add the neutralized trideuteriomethylamine solution to the activated acid solution.

-

Add an additional 2-3 equivalents of DIPEA to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and isotopic purity.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of Axitinib and this compound in human liver microsomes.

Materials:

-

Axitinib and this compound stock solutions (e.g., in DMSO)

-

Human liver microsomes (HLMs)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with an internal standard (for quenching)

Procedure:

-

Pre-warm a suspension of HLMs in phosphate buffer at 37°C.

-

Add Axitinib or this compound to the HLM suspension to a final concentration of 1 µM.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound (Axitinib or this compound).

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound.

In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of Axitinib and this compound following oral administration to rats or mice.

Materials:

-

Axitinib and this compound formulated for oral gavage

-

Male Sprague-Dawley rats (or other suitable rodent model)

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

Procedure:

-

Fast animals overnight prior to dosing.

-

Administer a single oral dose of Axitinib or this compound to separate groups of animals.

-

Collect blood samples via tail vein or other appropriate method at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

-

Process blood samples to obtain plasma and store at -80°C until analysis.

-

Extract the drugs from plasma samples using protein precipitation or liquid-liquid extraction.

-

Quantify the plasma concentrations of Axitinib and this compound using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution) for each compound using appropriate software.

Conclusion

The strategic deuteration of Axitinib at the N-methyl group to create this compound is a well-established medicinal chemistry approach aimed at improving the drug's metabolic stability. Based on the known metabolic pathways of Axitinib, it is anticipated that this compound will exhibit a reduced rate of N-demethylation, leading to a longer half-life and increased systemic exposure. This could potentially translate to improved efficacy, a more favorable dosing regimen, or a better safety profile by reducing the formation of certain metabolites. However, it is crucial to note that these are theoretical advantages based on the kinetic isotope effect. A definitive understanding of the comparative pharmacology of Axitinib and this compound awaits the publication of direct, head-to-head preclinical and clinical studies. The experimental protocols outlined in this guide provide a framework for how such comparative data could be generated to validate these hypotheses.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Axitinib plasma pharmacokinetics and ethnic differences | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Isotopic Labeling of Axitinib with Deuterium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for synthesizing deuterium-labeled Axitinib. Axitinib is a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, platelet-derived growth factor receptor (PDGFR), and c-KIT, approved for the treatment of advanced renal cell carcinoma[1][2][3]. The incorporation of deuterium, a stable isotope of hydrogen, into the Axitinib molecule is primarily for its use as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve accuracy and precision in pharmacokinetic and metabolic studies[4][5][6].

Rationale for Deuterium Labeling

Isotopic labeling with deuterium is a critical tool in drug development for several reasons:

-

Internal Standards: Deuterium-labeled compounds are ideal internal standards for quantitative mass spectrometry. They share near-identical chemical and physical properties with the unlabeled analyte, meaning they co-elute chromatographically and exhibit similar ionization efficiency. The mass difference allows for their distinct detection, enabling precise correction for variations in sample processing and instrument response[5].

-

Metabolic Studies: Labeled compounds are used to trace the metabolic fate of a drug (Absorption, Distribution, Metabolism, and Excretion - ADME studies)[7].

-

Kinetic Isotope Effect: Strategically placing deuterium can slow down metabolic processes at specific sites (the kinetic isotope effect), which can be used to develop "deuterated drugs" with potentially improved pharmacokinetic profiles. However, for Axitinib, its primary application is as an internal standard[5][6].

The most common isotopologue, Axitinib-d3, involves labeling the N-methyl group. This position is synthetically accessible and offers metabolic stability, ensuring the label is not lost during biological processing.

Synthetic Pathway for Deuterium-Labeled Axitinib (this compound)

The synthesis of deuterium-labeled Axitinib can be adapted from the established manufacturing processes for the unlabeled compound[8][9]. The core strategy involves the use of a deuterated starting material. The most logical and widely practiced approach for synthesizing this compound is to incorporate the deuterium label via a deuterated N-methylamine precursor.

The overall synthesis can be visualized as a two-part process: the preparation of the deuterated benzamide intermediate and its subsequent coupling with the indazole core, followed by a final reaction to form the vinylpyridine side chain. A key patent indicates that deuterium-enriched Axitinib can be prepared by utilizing deuterated starting materials in the synthetic process[10].

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from established syntheses of Axitinib and related structures, modified for the preparation of this compound[2][8][11].

-

Chlorination of 2-Thiobenzoic Acid: 2-Thiobenzoic acid is reacted with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), under reflux conditions (approx. 70-80 °C) for 2-3 hours to form 2-mercaptobenzoyl chloride. The excess SOCl₂ is typically removed by distillation under reduced pressure.

-

Amidation: The resulting crude 2-mercaptobenzoyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cooled in an ice bath. A solution of methylamine-d3 hydrochloride (CD₃NH₂·HCl) and a base (e.g., triethylamine or sodium hydroxide) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product, N-(methyl-d3)-2-mercaptobenzamide, is purified by column chromatography on silica gel or by recrystallization.

-

Migita C-S Coupling: 6-Iodo-1H-indazole-3-carbaldehyde (1.0 eq), N-(methyl-d3)-2-mercaptobenzamide (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.5 mol%), and a ligand like Xantphos (1.0 mol%) are combined in an inert solvent like N-Methyl-2-pyrrolidone (NMP)[8][12]. A mild base, such as sodium bicarbonate (NaHCO₃, 1.1 eq), is added. The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at approximately 50-80 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Wittig Reaction: To the crude intermediate from the previous step, a solution of the ylide, prepared by reacting (pyridin-2-ylmethyl)triphenylphosphonium chloride with a strong base (e.g., sodium methoxide or n-butyllithium) in a solvent like THF, is added. The reaction is stirred at room temperature until completion.

-

Final Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The final product, this compound, is purified by column chromatography followed by recrystallization from a suitable solvent system (e.g., THF/heptane) to yield a solid product of high purity.

Quantitative Data and Characterization

The final product should be characterized to confirm its identity, purity, and the extent of deuterium incorporation.

| Parameter | Method | Typical Specification |

| Chemical Purity | HPLC-UV | > 98% |

| Identity Confirmation | ¹H-NMR, ¹³C-NMR, LC-MS/MS | Consistent with Axitinib structure |

| Isotopic Purity | Mass Spectrometry (MS) | ≥ 98% |

| Deuterium Incorporation | Mass Spectrometry (MS) | ≥ 95% (as d3 species) |

| Overall Yield | Gravimetric | 40-50% (from 6-iodo-1H-indazole-3-carbaldehyde) |

Table 1: Typical specifications for synthesized this compound internal standard.

The mass spectrum of this compound would show a parent ion peak at m/z 390.1, which is 3 Da higher than that of unlabeled Axitinib (m/z 387.1). This mass shift is used for its specific detection in multiple reaction monitoring (MRM) mode during LC-MS/MS analysis[13].

While the primary purpose of this compound is for bioanalysis, understanding the pharmacokinetics of the parent drug is crucial for designing such studies. Deuterium labeling at a non-metabolically active site is not expected to significantly alter these parameters.

| Parameter | Value | Reference |

| Bioavailability | 58% | [1] |

| Time to Peak (Tmax) | 2.5 - 4.1 hours | [1][14] |

| Plasma Half-life (t½) | 2.5 - 6.1 hours | [1] |

| Volume of Distribution (Vd) | 160 L | [1] |

| Plasma Protein Binding | > 99% | [1] |

| Metabolism | Primarily hepatic via CYP3A4/5 | [1] |

Table 2: Pharmacokinetic properties of Axitinib in humans following oral administration.

Mechanism of Action and Signaling Pathways

Axitinib exerts its anti-cancer effects by inhibiting key receptor tyrosine kinases involved in angiogenesis and tumor growth[7][15]. Understanding these pathways is essential for researchers in drug development.

Axitinib is a potent inhibitor of VEGFR-1, -2, and -3. The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor triggers dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, leading to angiogenesis[11][16].

Caption: Simplified VEGFR-2 signaling pathway inhibited by Axitinib.

Axitinib also targets Platelet-Derived Growth Factor Receptor (PDGFR). This pathway is crucial for the recruitment of pericytes and smooth muscle cells, which support and stabilize newly formed blood vessels[9][17].

Caption: Simplified PDGFR signaling pathway inhibited by Axitinib.

The c-KIT receptor, another target of Axitinib, is involved in various cellular processes, including cell survival and proliferation in certain tumor types[18][19].

Caption: Simplified c-KIT signaling pathway inhibited by Axitinib.

References

- 1. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103387565B - The preparation method of Axitinib - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Development and validation of a sensitive liquid chromatography tandem mass spectrometry assay for the simultaneous determination of ten kinase inhibitors in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. US20160318898A1 - Processes for the Preparation of Axitinib - Google Patents [patents.google.com]

- 11. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Direct Multi-Deuterium Labelling of Pirtobrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biomedres.us [biomedres.us]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Axitinib-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of axitinib-d3 as an internal standard in the quantitative bioanalysis of the tyrosine kinase inhibitor, axitinib. This document provides a comprehensive overview of axitinib's therapeutic mechanism, detailed experimental protocols for its quantification, and the fundamental principles of using a deuterated internal standard to ensure analytical accuracy and precision.

The Therapeutic Mechanism of Axitinib

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFRs) -1, -2, and -3. These receptors are crucial mediators of angiogenesis, the formation of new blood vessels, a process that is vital for tumor growth and metastasis.[1] By binding to the ATP-binding site of VEGFRs, axitinib blocks the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[1]

The inhibition of the VEGFR signaling cascade by axitinib impacts several key downstream pathways, including the PLCγ/PKC/MAPK and the PI3K/Akt/mTOR pathways, which are critical for cell proliferation and survival.[1][2][3]

Kinase Inhibition Profile of Axitinib

Axitinib's potency and selectivity are demonstrated by its low half-maximal inhibitory concentrations (IC50) against VEGFRs compared to other kinases.

| Kinase/Receptor | IC50 (nM) | Reference |

| VEGFR-1 | 0.1 | [4] |

| VEGFR-2 | 0.2 | |

| VEGFR-3 | 0.1-0.3 | |

| PDGFRβ | 1.6 | [] |

| c-Kit | 1.7 | [4][] |

| BCR-ABL1 (T315I) | 0.149 (Ki) |

Pharmacokinetics of Axitinib in Humans

Understanding the pharmacokinetic profile of axitinib is essential for therapeutic drug monitoring and clinical research.

| Parameter | Value | Conditions | Reference |

| Tmax (median) | 2.2 - 4.1 hours | Single oral 5 mg dose | [6][7][8] |

| Cmax (geometric mean) | 27.8 - 29.2 ng/mL | Single oral 5 mg dose | [7][8] |

| AUC0-24h (geometric mean) | 265 ng·h/mL | 5 mg twice-daily dose, fed state | [8] |

| Half-life (mean) | 2.5 - 6.1 hours | Single oral 5 mg dose | [6][8] |

| Absolute Bioavailability (mean) | 58% | Single oral 5 mg dose | [6][8] |

| Effect of Food | High-fat meal: 19% increase in AUC; Moderate-fat meal: 10% decrease in AUC | Compared to fasted state | [6] |

The Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of drugs and their metabolites in biological matrices. However, the accuracy and precision of LC-MS/MS measurements can be affected by several factors, including variability in sample preparation, injection volume, and instrument response.[9] An internal standard (IS) is a compound of known concentration that is added to all samples, including calibrators, quality controls, and unknown study samples, before sample processing.[9] The IS helps to correct for these sources of variability, thereby improving the reliability of the analytical results.

This compound: A Stable Isotope-Labeled Internal Standard

The ideal internal standard for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte.[9] this compound is a deuterated analog of axitinib, meaning that three of its hydrogen atoms have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to axitinib but has a higher molecular weight.

The key advantages of using a SIL IS like this compound are:

-

Similar Physicochemical Properties: this compound has the same chromatographic retention time, extraction recovery, and ionization efficiency as axitinib. This ensures that it experiences the same analytical variations as the analyte.

-

Mass-to-Charge Ratio (m/z) Difference: The difference in molecular weight allows the mass spectrometer to distinguish between axitinib and this compound.

-

Co-elution: Because they are chemically identical, the analyte and the SIL IS co-elute from the liquid chromatography column, ensuring that they are subjected to the same matrix effects at the same time.

By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations introduced during the analytical process can be normalized, leading to more accurate and precise quantification.

Experimental Protocol for Axitinib Quantification using this compound

This section outlines a detailed experimental protocol for the quantification of axitinib in human plasma using this compound as an internal standard, based on published methodologies.[10][11][12]

Materials and Reagents

-

Axitinib reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (ultrapure)

Preparation of Solutions

-

Axitinib Stock Solution (1 mg/mL): Dissolve an accurately weighed amount of axitinib in a suitable solvent (e.g., DMSO:methanol 50:50, v/v).

-

This compound Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the axitinib stock solution.

-

Working Solutions: Prepare serial dilutions of the axitinib stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Spiking Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 10 ng/mL) in 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard spiking solution.

-

Vortex for 30 seconds.

-

Add 250 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 or Phenyl column (e.g., Eclipse Phenyl, 100 x 3.0 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in 10 mM Ammonium Formate in Water |

| Mobile Phase B | Methanol |

| Gradient | Isocratic or gradient elution (e.g., 60% B) |

| Flow Rate | 0.4 - 0.9 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Axitinib: m/z 387.1 → 356.1; this compound: m/z 390.1 → 359.1 |

| Collision Energy | Optimized for each transition |

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below based on published data for axitinib analysis.

| Parameter | Typical Acceptance Criteria | Example Data | Reference |

| Linearity (r²) | ≥ 0.99 | 0.9992 | [11] |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Precision ≤ 20%, Accuracy 80-120% | 0.2 - 0.5 ng/mL | [10][11] |

| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 8.64% | [11] |

| Intra- and Inter-day Accuracy (%RE) | ± 15% (± 20% at LLOQ) | -2.77% to 1.20% | [11] |

| Recovery (%) | Consistent, precise, and reproducible | > 85% | [11] |

| Matrix Effect | Within acceptable limits | ~100% | [11] |

Visualizing the Mechanisms and Workflows

Axitinib's Inhibition of the VEGFR Signaling Pathway

The following diagram illustrates the key components of the VEGFR signaling pathway and the point of inhibition by axitinib.

Caption: Axitinib inhibits VEGFR, blocking downstream signaling pathways.

Experimental Workflow for Using this compound as an Internal Standard

This diagram outlines the logical steps involved in a typical bioanalytical workflow utilizing a stable isotope-labeled internal standard.

Caption: Workflow for quantification using an internal standard.

Conclusion

This compound serves as an ideal internal standard for the accurate and precise quantification of axitinib in biological matrices by LC-MS/MS. Its mechanism of action as an internal standard is rooted in its chemical identity to the analyte, which allows it to effectively compensate for analytical variability. The use of this compound, in conjunction with a validated bioanalytical method, is crucial for reliable therapeutic drug monitoring, pharmacokinetic studies, and other research applications in the field of drug development. This guide provides the foundational knowledge and a practical framework for researchers and scientists to implement this robust analytical approach.

References

- 1. cusabio.com [cusabio.com]

- 2. researchgate.net [researchgate.net]

- 3. A VEGFB-Based Peptidomimetic Inhibits VEGFR2-Mediated PI3K/Akt/mTOR and PLCγ/ERK Signaling and Elicits Apoptotic, Antiangiogenic, and Antitumor Activities[v1] | Preprints.org [preprints.org]

- 4. selleckchem.com [selleckchem.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journalppw.com [journalppw.com]

Commercial Availability and Technical Applications of Axitinib-d3: A Guide for Researchers

For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for accurate bioanalytical method development. This technical guide provides a comprehensive overview of the commercial sources, availability, and detailed applications of Axitinib-d3, a deuterated analog of the potent tyrosine kinase inhibitor, Axitinib.

Commercial Sources and Availability of this compound

This compound and its dual-labeled counterpart, Axitinib-13C,d3, are available from several commercial suppliers specializing in research chemicals and analytical standards. These compounds are primarily intended for research use only and serve as indispensable tools for pharmacokinetic studies and therapeutic drug monitoring. The table below summarizes the key quantitative data from various suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity (by HPLC) | Isotopic Enrichment |

| MedChemExpress | This compound | 1126623-89-9 | C₂₂H₁₅D₃N₄OS | 389.49 | 98.03% | Not specified |

| MedChemExpress | Axitinib-13C,d3 | 1261432-00-1 | C₂₁¹³CH₁₅D₃N₄OS | 390.48 | 97.79% | 99% atom ¹³C; 98% atom D[1] |

| LGC Standards | This compound | 1126623-89-9 | C₂₂D₃H₁₅N₄OS | 389.488 | Not specified | Not specified |

| Cayman Chemical | Axitinib-13C-d3 | 1261432-00-1 | C₂₁[¹³C]H₁₅D₃N₄OS | 390.5 | ≥99% deuterated forms (d₁-d₃) | Not specified |

| Clearsynth | Axitinib-13C d3 | 1261432-00-1 | C₂₁¹³CH₁₅D₃N₄OS | 390.48 | Not specified | Not specified |

| ESS Chem Co. | Axitinib-13CD3 | 1261432-00-1 | C₂₁¹³CH₁₃D₃N₄OS | 390.48 | 97.8% | 99% atom ¹³C; 98% atom D[2] |

Axitinib's Mechanism of Action: Targeting Angiogenesis

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3)[1][3]. These receptors play a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By binding to the ATP-binding site of VEGFRs, Axitinib blocks their phosphorylation and subsequent downstream signaling pathways, thereby inhibiting endothelial cell proliferation, migration, and survival[1]. Axitinib also demonstrates inhibitory activity against platelet-derived growth factor receptor (PDGFR) and the stem cell factor receptor (c-Kit)[4].

Experimental Protocols: Quantification of Axitinib in Biological Matrices

The use of this compound as an internal standard is essential for the accurate quantification of Axitinib in biological samples, typically plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte and compensates for variations in sample preparation and instrument response. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation

The choice of sample preparation technique depends on the desired level of cleanliness, recovery, and throughput. Three common methods are protein precipitation, liquid-liquid extraction, and solid-phase extraction.

3.1.1. Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis.

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Add 250 µL of cold acetonitrile to precipitate the proteins[5].

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C[5].

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3.1.2. Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT, reducing matrix effects.

-

To 200 µL of plasma, add the internal standard.

-

Add 200 µL of water and vortex for 30 seconds[1].

-

Load the 400 µL sample solution onto a supported liquid extraction (SLE) column[1].

-

Allow the sample to absorb for at least 5 minutes[1].

-

Add 900 µL of methyl tert-butyl ether (MTBE) and allow it to flow under gravity for 5 minutes. Repeat this step[1].

-

Evaporate the collected eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

3.1.3. Solid-Phase Extraction (SPE)

SPE provides the cleanest samples and is ideal for methods requiring high sensitivity. An on-line SPE method has also been developed for high-throughput analysis[3].

-

Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the pre-treated plasma sample (plasma diluted with an acidic buffer).

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute Axitinib and this compound with a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate and reconstitute as in the LLE method.

LC-MS/MS Analysis

The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of Axitinib and this compound. Method optimization is recommended for specific instrumentation.

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 2 - 10 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Axitinib: m/z 387.1 → 356.1 (quantifier) and m/z 387.1 → 151.1 (qualifier).

-

This compound: m/z 390.1 → 359.1.

-

-

Experimental and Logical Workflows

The development of a robust bioanalytical method using a deuterated internal standard follows a logical progression from sample collection to data analysis. The use of this compound ensures the reliability of the quantitative data by correcting for variability at multiple stages of the workflow.

References

- 1. lcms.cz [lcms.cz]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development and validation of a bioanalytical method for the quantification of axitinib from plasma and capillary blood using volumetric absorptive microsampling (VAMS) and on-line solid phase extraction (SPE) LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

Interpreting the Certificate of Analysis for Axitinib-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive interpretation of a typical Certificate of Analysis (CoA) for Axitinib-d3. It is designed to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes of this isotopically labeled internal standard, ensuring its suitability for quantitative bioanalytical studies. This guide details the experimental methodologies used for its characterization and visualizes key analytical workflows and its biological mechanism of action.

Understanding this compound

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3][4] These receptors are crucial players in angiogenesis, the formation of new blood vessels, a process vital for tumor growth and metastasis.[2][4] By inhibiting these receptors, axitinib effectively blocks the signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby impeding tumor vascularization.[2][4] this compound is a deuterated form of Axitinib, where three hydrogen atoms on the N-methyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Axitinib in biological matrices.

Quantitative Data Summary

The data presented in a Certificate of Analysis confirms the identity, purity, and quality of a substance. Below is a summary of typical quantitative data for this compound, compiled from various supplier CoAs.[5][6][7]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | (E)-N-(methyl-13C-d3)-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide | [5] |

| CAS Number | 1126623-89-9 | [8] |

| Molecular Formula | C₂₁¹³CH₁₅D₃N₄OS | [5] |

| Molecular Weight | 390.48 g/mol | [5][6] |

| Appearance | White to off-white solid | [5][6] |

Table 2: Quality Control Specifications

| Test | Specification | Result | Source |

| Purity (by HPLC) | ≥95% | 97.79% | [5] |

| Isotopic Enrichment (¹³C) | ≥99% atom | 99% atom ¹³C | [5][6] |

| Isotopic Enrichment (D) | ≥98% atom | 98% atom D | [5][6] |

| ¹H NMR Spectrum | Conforms to structure | Consistent with structure | [5][6] |

| Mass Spectrum (ESI+) | Conforms to structure | Shows peak at m/z = 390.98 [M+H]⁺ | [6] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in a typical this compound Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds.

Methodology:

A common approach involves reversed-phase HPLC.[9][10][11][12][13]

-

Instrumentation: A standard HPLC system equipped with a C18 column (e.g., Kromasil 150 mm × 4.6 mm, 5 µm) and a UV detector is typically used.[9][11][12]

-

Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile is commonly employed. The ratio can be optimized, for instance, 65:35 (v/v) buffer to acetonitrile.[9][11][12]

-

Detection: The UV detector is set to a wavelength where Axitinib exhibits maximum absorbance, often around 254 nm or 320 nm.[9][10][12]

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount in a suitable solvent, such as the mobile phase or DMSO.[10][14] This stock solution is then diluted to an appropriate concentration for injection.

-

Analysis: The sample is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. Purity is calculated by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and structure of a compound.

Methodology:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently used for the analysis of Axitinib.[15][16][17]

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used to generate protonated molecular ions [M+H]⁺.[15][18]

-

Mass Analyzer: A triple quadrupole mass spectrometer is often employed for its sensitivity and selectivity.[15]

-

Analysis: The mass spectrum will show a prominent peak corresponding to the protonated molecule of this compound. For this compound with a molecular weight of approximately 390.48, the expected m/z value for the [M+H]⁺ ion would be around 391.5. The observed mass should be consistent with the calculated exact mass. Further fragmentation (MS/MS) can be performed to confirm the structure by comparing the fragmentation pattern to that of a reference standard. The protonated parent and daughter ion signals for non-deuterated Axitinib are at m/z 387 and 355.96, respectively.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule.

Methodology:

¹H NMR (Proton NMR) is the most common NMR experiment performed for routine structural confirmation.[20][21]

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent, such as DMSO-d₆.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum.

-

Analysis: The resulting ¹H NMR spectrum is a series of peaks, where the chemical shift (position), integration (area), and multiplicity (splitting pattern) of each peak provide information about the different protons in the molecule. The spectrum is compared to the expected spectrum for the Axitinib structure. The absence of a signal in the region corresponding to the N-methyl protons and the presence of other characteristic peaks confirms the identity and successful deuteration of the compound.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of an this compound sample from receipt to the final report.

Caption: Experimental workflow for this compound analysis.

Axitinib's Mechanism of Action: VEGFR Signaling Pathway Inhibition

Axitinib exerts its therapeutic effect by inhibiting the signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptors.

Caption: Axitinib inhibits VEGFR signaling.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 3. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Axitinib used for? [synapse.patsnap.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. esschemco.com [esschemco.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. This compound | CAS 1126623-89-9 | LGC Standards [lgcstandards.com]

- 9. scielo.br [scielo.br]

- 10. pharmacreations.com [pharmacreations.com]

- 11. HPLC method development and validation for the estimation of Axitinib in rabbit plasma [scite.ai]

- 12. scielo.br [scielo.br]

- 13. irjweb.com [irjweb.com]

- 14. rsc.org [rsc.org]

- 15. Liquid chromatography-tandem mass spectrometric assay for the light sensitive tyrosine kinase inhibitor axitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journalppw.com [journalppw.com]

- 17. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lcms.cz [lcms.cz]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Solution NMR Spectroscopy in Target-Based Drug Discovery [mdpi.com]

Axitinib-d3: A Comprehensive Technical Guide to Safety and Handling for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling guidelines for Axitinib-d3, a deuterated analog of the potent tyrosine kinase inhibitor, Axitinib. The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively in a research setting.

Introduction to this compound

Axitinib is a selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, which are crucial mediators of angiogenesis, the formation of new blood vessels.[1][2][3][4][5][6][7] By targeting these receptors, Axitinib effectively blocks the signaling pathways that contribute to tumor growth and metastasis.[1][2][3][4][5][6] this compound is a stable isotope-labeled version of Axitinib, where three hydrogen atoms on the N-methyl group have been replaced with deuterium. This isotopic labeling makes it a valuable tool in pharmacokinetic studies and as an internal standard in analytical methods. Due to the nature of deuterium substitution, the biological activity and safety profile of this compound are considered to be comparable to those of Axitinib.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. The primary hazards are summarized in the table below.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity | Oral: Category 4 | H302: Harmful if swallowed.[8][9][10] |

| Aquatic Hazard | Acute: Category 1 | H400: Very toxic to aquatic life.[8][9][10] |

| Aquatic Hazard | Chronic: Category 1 | H410: Very toxic to aquatic life with long lasting effects.[8][9][10] |

Safety and Handling Precautions

Due to its potency and hazardous nature, strict adherence to safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| PPE Item | Specification |

| Eye Protection | Safety goggles with side-shields.[8][9] |

| Hand Protection | Protective gloves (e.g., nitrile).[8][9] |

| Body Protection | Impervious clothing, such as a lab coat.[8][9] |

| Respiratory Protection | A suitable respirator should be used to avoid inhalation of dust or aerosols.[8][9] |

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8][9] An accessible safety shower and eye wash station are essential.[8][9]

Handling Procedures

-

Do not eat, drink, or smoke in areas where this compound is handled.[8]

Storage and Disposal

Proper storage and disposal are critical to maintain the integrity of the compound and to prevent environmental contamination.

Storage

-

Store in a tightly sealed container in a cool, well-ventilated area.[8][9]

-

Recommended storage temperature for the powder is -20°C, and -80°C when in solvent.[8][9]

Disposal

-

Dispose of contents and container to an approved waste disposal plant.[8]

-

Avoid release to the environment.[8]

-

Collect any spillage.[8]

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

| Exposure Route | First Aid Procedure |

| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell.[8] Rinse mouth.[8] |

| Eye Contact | Remove contact lenses, if present and easy to do. Immediately flush eyes with large amounts of water.[8] Seek prompt medical attention.[8] |

| Skin Contact | Rinse skin thoroughly with large amounts of water.[8] Remove contaminated clothing and shoes.[8] |

| Inhalation | Move the person to fresh air.[8] |

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂₂H₁₅D₃N₄OS |

| Molecular Weight | 389.49 g/mol [8] |

| CAS Number | 1126623-89-9[8] |

Mechanism of Action: VEGFR Signaling Pathway Inhibition

Axitinib functions by inhibiting the tyrosine kinase activity of VEGFRs, thereby blocking downstream signaling cascades that promote angiogenesis.[1][2][3][4][5][6] The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR) triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of intracellular signals that ultimately lead to endothelial cell proliferation, migration, and survival. Axitinib competitively binds to the ATP-binding pocket of the VEGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.

Caption: this compound inhibits VEGFR signaling.

Experimental Protocols

The following sections outline generalized methodologies for common in vitro and in vivo experiments involving this compound. These protocols are based on established methods for Axitinib and should be adapted as necessary for specific experimental designs.

In Vitro Kinase Inhibition Assay

This assay determines the inhibitory activity of this compound against VEGFR kinases.

Caption: In Vitro Kinase Assay Workflow.

Methodology:

-

Reagent Preparation: Prepare solutions of the target VEGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of this compound.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 37°C for a specified period.

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP remaining or ADP produced.

-

Data Analysis: Plot the kinase activity against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50).

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Caption: Xenograft Model Workflow.

Methodology:

-

Cell Culture: Culture human cancer cells of interest in appropriate media.

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound to the treatment group via a suitable route, such as oral gavage, at a predetermined dose and schedule. The control group should receive a vehicle control.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue the study until the tumors in the control group reach a specified size or until a predetermined time point.

-

Data Analysis: Compare the tumor growth in the this compound treated group to the control group to assess the anti-tumor efficacy.

Conclusion

This compound is a valuable research tool for studying the pharmacokinetics and mechanism of action of Axitinib. As a potent and hazardous compound, it necessitates strict adherence to safety and handling guidelines. Researchers, scientists, and drug development professionals must be thoroughly familiar with the information presented in this guide to ensure a safe and effective laboratory environment. By implementing proper engineering controls, utilizing appropriate personal protective equipment, and following established protocols, the risks associated with handling this compound can be effectively managed.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. inlyta.pfizerpro.com [inlyta.pfizerpro.com]

- 4. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. scribd.com [scribd.com]

- 9. This compound|1126623-89-9|MSDS [dcchemicals.com]

- 10. echemi.com [echemi.com]

Methodological & Application

Application Note: High-Throughput Analysis of Axitinib in Human Plasma using Axitinib-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Axitinib in human plasma. The method utilizes a stable isotope-labeled internal standard, Axitinib-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and provides optimized chromatographic and mass spectrometric conditions.

Introduction

Axitinib, marketed under the trade name Inlyta®, is a potent and selective second-generation tyrosine kinase inhibitor.[1][2] It primarily targets vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), playing a crucial role in inhibiting angiogenesis, a vital process for tumor growth and metastasis.[3][4] Axitinib is approved for the treatment of advanced renal cell carcinoma (RCC) after the failure of one prior systemic therapy.[3][4]

Given its therapeutic importance, a reliable method for the quantification of Axitinib in biological matrices is essential for pharmacokinetic assessments and to ensure optimal dosing. LC-MS/MS offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, leading to more accurate and precise results.[5]

Signaling Pathway of Axitinib

Axitinib exerts its therapeutic effect by inhibiting the signaling pathways mediated by Vascular Endothelial Growth Factor Receptors (VEGFRs). By binding to the ATP-binding site of these receptors, Axitinib blocks their phosphorylation and subsequent activation.[4][6] This inhibition disrupts downstream signaling cascades that are critical for angiogenesis, including endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularization and growth.[3][6]

Experimental Protocol

Materials and Reagents

-

Axitinib reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (K2-EDTA)

-

Water (Milli-Q or equivalent)

-

Methyl tert-butyl ether (MTBE)

Stock and Working Solutions

-

Axitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Axitinib in a suitable solvent such as methanol or DMSO.

-

This compound Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the Axitinib stock solution.

-

Working Solutions: Prepare serial dilutions of the Axitinib stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The concentration range should be appropriate for the expected in-study sample concentrations (e.g., 0.2 to 125 ng/mL).[5]

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 10 ng/mL) in acetonitrile.

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a validated method for Axitinib analysis.[5]

-

Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.

-

Pipette 100 µL of the respective sample (blank plasma, spiked standard/QC, or study sample) into the labeled tubes.

-

Add 50 µL of the this compound internal standard working solution to all tubes except the blank.

-

Vortex mix for 30 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex mix for 10 minutes at 2000 rpm.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 200 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method